REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]3[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=3)[C:14]#[N:15])[N:10]=2)[N:7]=1>CN(C=O)C.C1COCC1.[Pd]>[N:10]1[C:9]([C:11]2[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=2)[C:14]#[N:15])=[CH:8][N:6]2[C:5]=1[CH:4]=[CH:3][CH:2]=[N:7]2 |f:1.2|
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=2N(N1)C=C(N2)C=2C=C(C#N)C=CC2
|
Name
|
DMF THF
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O.C1CCOC1
|
Name
|
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at r.t. for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a H2 balloon
|
Type
|
CUSTOM
|
Details
|
Then the solvent was removed under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
N=1C(=CN2N=CC=CC21)C=2C=C(C#N)C=CC2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |